

In-Depth Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)Azetidine hydrochloride

Cat. No.: B580586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of **3-(trifluoromethyl)azetidine hydrochloride**. This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents.

Core Chemical Properties

3-(Trifluoromethyl)azetidine hydrochloride is a heterocyclic organic compound with the CAS number 1221272-90-7.^{[1][2]} Its structure features a four-membered azetidine ring substituted with a trifluoromethyl group at the 3-position, and it is supplied as a hydrochloride salt. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety in drug design.^[3]

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)azetidine Hydrochloride**

Property	Value	Source
CAS Number	1221272-90-7	[1] [2]
Molecular Formula	C ₄ H ₆ F ₃ N·HCl	[1] [2]
Molecular Weight	161.55 g/mol	[1] [2]
Appearance	Solid (Specific color and form not consistently reported)	
Melting Point	Not explicitly available in the searched literature.	
Boiling Point	Not explicitly available in the searched literature.	[1]
Solubility	Not explicitly available in the searched literature.	

Spectroscopic Data

Detailed spectroscopic data for **3-(trifluoromethyl)azetidine hydrochloride** is not readily available in the public domain. Commercial suppliers indicate the availability of NMR data upon request, but the spectra are not published.^[4] For structurally related trifluoromethylated azetidines, comprehensive NMR characterization is standard.^[5] A representative analysis would include:

- ¹H NMR: To identify the chemical environment of the protons on the azetidine ring.
- ¹³C NMR: To identify the carbon skeleton, including the characteristic shift of the carbon bearing the trifluoromethyl group.
- ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-(trifluoromethyl)azetidine hydrochloride** was not found in the reviewed literature, the synthesis of trifluoromethyl-substituted azetidines is an active area of research. General synthetic strategies often involve multi-step sequences starting from readily available precursors.

One common approach involves the construction of the azetidine ring through intramolecular cyclization. For instance, the synthesis of related 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.^[5] These highly strained intermediates can be ring-opened with various reagents to introduce functionality at the 3-position.^[5]

The reactivity of the azetidine ring is influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which can affect the acidity of adjacent protons and the nucleophilicity of the ring nitrogen.^[3]

Logical Workflow for a Potential Synthesis:

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **3-(trifluoromethyl)azetidine hydrochloride**.

Applications in Drug Discovery

The azetidine scaffold is increasingly recognized as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure can provide conformational constraint to drug candidates, potentially improving binding affinity and selectivity for their biological targets. The incorporation of a trifluoromethyl group can further enhance a molecule's metabolic stability, lipophilicity, and bioavailability.^[3]

While specific biological activities for **3-(trifluoromethyl)azetidine hydrochloride** are not extensively documented, related trifluoromethylated azetidine derivatives have been

investigated for a range of therapeutic applications, including as:

- Anticancer Agents: Derivatives of 3-methoxy-3-(trifluoromethyl)azetidine have shown potential in anticancer research.[3]
- GABA Uptake Inhibitors: Azetidine derivatives are of interest for their potential to modulate neurotransmitter systems.[3]

The development of novel therapeutics often involves the screening of compound libraries containing diverse chemical scaffolds. **3-(Trifluoromethyl)azetidine hydrochloride** represents a key building block for the generation of such libraries.

Experimental Workflow for Biological Screening:

[Click to download full resolution via product page](#)

Caption: A typical workflow for utilizing **3-(trifluoromethyl)azetidine hydrochloride** in drug discovery.

Safety and Handling

As a hydrochloride salt, **3-(trifluoromethyl)azetidine hydrochloride** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

3-(Trifluoromethyl)azetidine hydrochloride is a promising chemical entity for researchers and scientists in the field of drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic

applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(trifluoromethyl)azetidine hydrochloride | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | WYB27290 [biosynth.com]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. 1221272-90-7|3-(Trifluoromethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580586#3-trifluoromethyl-azetidine-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com